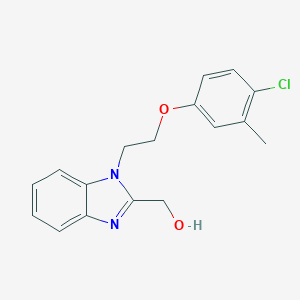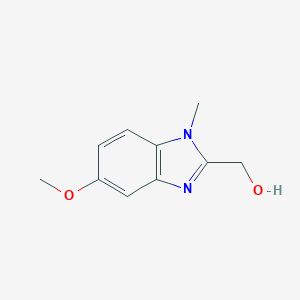![molecular formula C18H20N2O2 B368317 {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-64-4](/img/structure/B368317.png)
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which is then functionalized with the dimethylphenoxyethyl group
Preparation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Functionalization with Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Methanol Group: The final step is the reduction of the intermediate product to introduce the methanol group, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole ketones, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,6-Dimethylphenoxy)ethyl)-2,6-dimethylaniline
- 2-(2,6-Dimethylphenoxy)ethyl acetate
- 2-{[(2,6-Dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol
Uniqueness
What sets {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol apart from similar compounds is its unique combination of a benzimidazole core with a dimethylphenoxyethyl group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,21H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWDDVOQJFWSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![N-{[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368373.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
